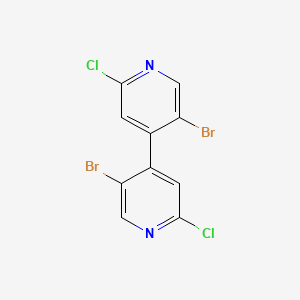5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine
CAS No.:
Cat. No.: VC13826296
Molecular Formula: C10H4Br2Cl2N2
Molecular Weight: 382.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H4Br2Cl2N2 |
|---|---|
| Molecular Weight | 382.86 g/mol |
| IUPAC Name | 5-bromo-4-(5-bromo-2-chloropyridin-4-yl)-2-chloropyridine |
| Standard InChI | InChI=1S/C10H4Br2Cl2N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H |
| Standard InChI Key | XOVNLSUYCAEACP-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl |
| Canonical SMILES | C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine is systematically named 5-bromo-4-(5-bromo-2-chloropyridin-4-yl)-2-chloropyridine according to IUPAC guidelines . Its molecular formula, C₁₀H₄Br₂Cl₂N₂, reflects the substitution pattern: bromine atoms occupy the 5- and 5'-positions, while chlorine atoms are located at the 2- and 2'-positions of the bipyridine scaffold . The compound’s SMILES notation, C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl, provides a concise representation of its connectivity .
Table 1: Key Physicochemical Properties
Crystallographic and Conformational Analysis
X-ray diffraction (XRD) studies reveal a planar bipyridine core with dihedral angles between the pyridine rings influenced by steric and electronic effects of the halogen substituents . The crystal structure (CCDC 763410) exhibits intermolecular halogen bonding between bromine σ-holes and nitrogen lone pairs of adjacent molecules, stabilizing the lattice . Density functional theory (DFT) calculations further identify electrophilic regions (σ-holes) on Br and Cl atoms, as well as π-holes above the aromatic rings, which facilitate interactions with electron-rich species .
Synthesis and Purification
While detailed synthetic protocols for 5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine are scarce in public literature, its structure suggests preparation via Ullmann coupling or Suzuki-Miyaura cross-coupling of halogenated pyridine precursors. For example, bromination and chlorination of 4,4'-bipyridine derivatives under controlled conditions could yield the target compound . Purification typically involves column chromatography or recrystallization, as evidenced by its availability as a research chemical with ≥95% purity .
Applications in Chiral Chromatography
Enantioseparation Mechanisms
The compound’s four halogen atoms and planar structure make it a model analyte for studying enantioselective separations on polysaccharide-based chiral stationary phases (CSPs) . In a 2021 study, 5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine demonstrated baseline separation (α = 1.08–1.37) on cellulose tris(3,5-dimethylphenylcarbamate) (C-3,5diMe) CSPs, with retention factors (k₂) ranging from 0.29 to 1.57 depending on mobile phase composition .
Table 2: Chromatographic Performance on Select CSPs
| CSP Type | Mobile Phase | k₂ | α | ΔΔG° (kJ/mol) |
|---|---|---|---|---|
| C-3,5diMe | Mix A* | 4.75 | 3.71 | -0.26 |
| C-3Cl,4Me | Mix A | 1.26 | 1.15 | -0.19 |
| C-3,5diMe | Mix B† | 3.80 | 3.52 | -0.27 |
*Mix A: n-hexane/2-propanol (90:10); †Mix B: n-hexane/2-propanol/methanol (85:10:5) .
Role of Non-Covalent Interactions
Retention and enantioselectivity are governed by:
-
Hydrophobic interactions between halogen atoms and CSP aromatic groups.
-
Halogen bonding (ChB) via bromine and chlorine σ-holes.
-
π-π stacking with the bipyridine core .
Linear regression analyses confirmed a strong correlation (r² = 0.9560) between the electrostatic potential (V_S,max) of σ-holes and retention factors, underscoring the dominance of halogen bonding in enantiodiscrimination .
Computational Insights into Reactivity
Conformational Dynamics
Energy minima calculations identify two dominant conformers (A1 and B1) differing in the orientation of halogen substituents. The A1 conformer, with bromine atoms aligned antiperiplanar, is more stable by 2.43 kcal/mol due to reduced steric strain .
Future Research Directions
-
Catalysis: Exploiting σ-holes for halogen-bond-driven organocatalysis.
-
Materials Science: Designing metal-organic frameworks (MOFs) with bipyridine linkers for gas storage.
-
Pharmaceuticals: Serving as a scaffold for kinase inhibitors or antimicrobial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume